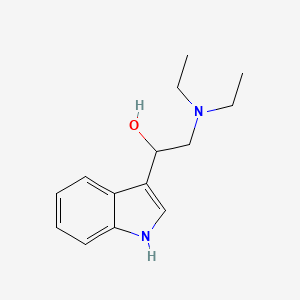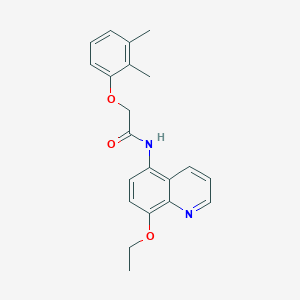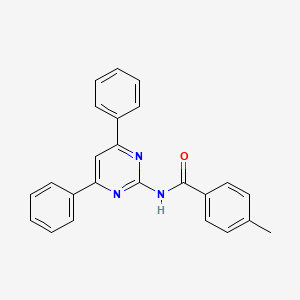![molecular formula C22H24N2OS B11337506 2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11337506.png)
2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]アセトアミドは、ナフタレン環、ピロリジン環、およびチオフェン環を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]アセトアミドの合成には、通常、複数段階の有機反応が関与します。一般的な合成経路には、以下が含まれる場合があります。
ナフタレン誘導体の形成: ナフタレンから出発し、求電子置換反応によってさまざまな官能基を導入することができます。
ピロリジン環の導入: ピロリジン環は、求核置換反応によって導入することができます。
チオフェン誘導体の形成: チオフェン誘導体は、硫黄含有前駆体を含む環化反応によって合成することができます。
カップリング反応: 最後の段階では、カルボジイミドなどの試薬を使用して、ナフタレン、ピロリジン、およびチオフェン誘導体をアミド結合によってカップリングします。
工業的製造方法
この化合物の工業的製造には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化が必要になる可能性があります。連続フロー化学やグリーンケミストリーの原則などの技術が採用される場合があります。
化学反応の分析
反応の種類
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元は、水素化または金属水素化物を使用して達成することができます。
置換: ナフタレン環、ピロリジン環、またはチオフェン環のさまざまな位置で、求電子置換反応または求核置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: パラジウム触媒を用いた水素ガス、水素化リチウムアルミニウム、または水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アミンやアルコールなどの求核剤、および適切な溶媒。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンをもたらす可能性があり、一方、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
産業: 特定の電子特性または光学特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]アセトアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの特定の分子標的に作用し、結合相互作用を介してその活性を調節する可能性があります。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似化合物との比較
類似化合物
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)エチル]アセトアミド: チオフェン環が欠如しており、これはその化学的および生物学的特性に影響を与える可能性があります。
2-(ナフタレン-1-イル)-N-[2-(チオフェン-2-イル)エチル]アセトアミド: ピロリジン環が欠如しており、その反応性と用途が変化する可能性があります。
ナフタレン誘導体: 類似の芳香族構造を持つが、官能基が異なる化合物。
独自性
2-(ナフタレン-1-イル)-N-[2-(ピロリジン-1-イル)-2-(チオフェン-2-イル)エチル]アセトアミドにおけるナフタレン環、ピロリジン環、およびチオフェン環の存在は、他の化合物と比較して独自なものとなっています。これらの構造的特徴の組み合わせは、独自の化学反応性と生物学的活性を付与することができ、研究や産業用途に役立つ化合物となっています。
特性
分子式 |
C22H24N2OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C22H24N2OS/c25-22(15-18-9-5-8-17-7-1-2-10-19(17)18)23-16-20(21-11-6-14-26-21)24-12-3-4-13-24/h1-2,5-11,14,20H,3-4,12-13,15-16H2,(H,23,25) |
InChIキー |
GEKXVCFBODHPLO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11337426.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11337437.png)
![N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337439.png)
![N-(4-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337450.png)
![N-(2-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337452.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337462.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11337469.png)

![7-(2,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11337475.png)

![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11337488.png)

![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)
